2-(4-Fluorobenzyl)thiazole-5-carbaldehyde chemical structure properties
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde chemical structure properties
An In-Depth Technical Guide to 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-fluorobenzyl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule integrates three key structural motifs: a thiazole core, a reactive carbaldehyde group at the C5 position, and a 4-fluorobenzyl substituent. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and natural products, prized for its diverse biological activities.[1][2][3] The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures. Furthermore, the strategic incorporation of a fluorine atom on the benzyl ring can profoundly enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.[4][5] This document details the molecule's physicochemical properties, provides a predictive analysis of its spectroscopic signature, outlines plausible synthetic strategies, and explores its chemical reactivity. The guide culminates in a discussion of its potential applications as a key building block for the discovery of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory conditions.
Introduction: A Molecule of Convergent Design
The field of medicinal chemistry is driven by the rational design of molecules that can effectively interact with biological targets to elicit a therapeutic response. The structure of 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is a prime example of convergent design, where distinct chemical fragments, each with a proven track record in drug development, are combined into a single, high-potential scaffold.
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The Thiazole Core: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[2] This scaffold is not merely a passive linker but an active contributor to biological activity, present in compounds ranging from the essential vitamin B1 (thiamine) to anticancer agents like Dasatinib.[2][3] Its electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone of modern drug design.[1]
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The C5-Carbaldehyde Handle: The position of substituents on the thiazole ring critically influences its electronic character and reactivity. The C5 position is known to be relatively electron-rich compared to the electron-deficient C2 position.[6][7] An aldehyde at this position provides a crucial electrophilic site, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive amination, Wittig reactions, and condensations. This makes it an invaluable intermediate for building molecular diversity.[6][8]
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The 4-Fluorobenzyl Moiety: The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[4] Fluorine, being the most electronegative element, can alter the acidity/basicity of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation.[5] Specifically, the 4-fluorobenzyl group can enhance binding affinity to protein targets through favorable interactions, including weak hydrogen bonds with backbone amides.[4] Its presence is a hallmark of many advanced drug candidates targeting a range of diseases.[9][10][11]
This guide synthesizes these individual elements to present a holistic technical profile of 2-(4-fluorobenzyl)thiazole-5-carbaldehyde for the modern research scientist.
Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is paramount for its application in synthesis and biological screening. As specific experimental data for this compound is not widely published, the following properties are based on computational predictions and analysis of its structural analogues.
| Property | Value | Source/Method |
| IUPAC Name | 2-(4-Fluorobenzyl)-1,3-thiazole-5-carbaldehyde | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₈FNOS | Elemental Composition |
| Molecular Weight | 221.25 g/mol | Calculated |
| Appearance | Predicted: White to light yellow solid | Analogy to similar thiazoles[8][12] |
| Canonical SMILES | C1=CC(=CC=C1CC2=NC=C(S2)C=O)F | Structure Representation |
| InChIKey | Predicted: Based on structure | Structure Representation |
| LogP (o/w) | Predicted: ~2.5 - 3.0 | Computational (Analogy to[13]) |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Structural Analysis |
The molecule's structure features a planar thiazole ring, which contributes to its aromaticity. The benzyl group is connected via a methylene (CH₂) bridge, providing rotational flexibility. The electron-withdrawing nature of the fluorine atom influences the electronic distribution across the phenyl ring, while the aldehyde group acts as a strong electron-withdrawing group, influencing the reactivity of the thiazole C5 position.
Spectroscopic Characterization (Predictive Analysis)
Definitive structural confirmation relies on a combination of spectroscopic techniques. The following is a predictive analysis of the expected spectral data for 2-(4-fluorobenzyl)thiazole-5-carbaldehyde, based on established principles and data from analogous structures.[14][15]
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~9.9-10.1 (s, 1H, -CHO)δ ~8.3-8.5 (s, 1H, Thiazole C4-H)δ ~7.2-7.4 (m, 2H, Ar-H ortho to CH₂)δ ~7.0-7.2 (m, 2H, Ar-H ortho to F)δ ~4.4-4.6 (s, 2H, -CH₂-) | The aldehyde proton is highly deshielded. The thiazole proton appears as a singlet in the aromatic region. The 1,4-disubstituted fluorophenyl ring will show two distinct multiplets. The benzylic protons will appear as a sharp singlet. |
| ¹³C NMR | δ ~185-190 (-CHO)δ ~160-165 (C-F, d, ¹JCF ≈ 245 Hz)δ ~168-172 (Thiazole C2)δ ~145-150 (Thiazole C5)δ ~135-140 (Thiazole C4)δ ~130-132 (Ar-C ortho to CH₂, d, ³JCF ≈ 8 Hz)δ ~115-117 (Ar-C ortho to F, d, ²JCF ≈ 21 Hz)δ ~35-40 (-CH₂-) | The aldehyde carbonyl is characteristic. The carbon attached to fluorine will show a large one-bond coupling constant. Other aromatic carbons will show smaller C-F couplings. |
| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch)~2850, ~2750 (Aldehyde C-H stretch, Fermi doublet)~1710-1690 (Strong, C=O stretch)~1600, ~1510, ~1450 (Aromatic C=C stretch)~1250-1200 (Strong, C-F stretch) | The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the strong carbon-fluorine stretch. The characteristic aldehyde C-H stretches are often weak but diagnostic. |
| Mass Spec (EI) | M⁺ at m/z = 221Key Fragments: m/z = 109 (C₇H₆F⁺, fluorotropylium ion), m/z = 112 (C₄H₂NOS⁺, thiazole-carbaldehyde fragment) | The molecular ion peak should be clearly visible. The most likely fragmentation pathway is benzylic cleavage due to the stability of the resulting fluorotropylium cation. |
Synthesis and Purification
While no single, optimized procedure for this specific molecule is widely published, a logical synthetic route can be designed based on established thiazole synthesis methodologies. A plausible and modern approach involves the construction of the substituted thiazole-5-carbaldehyde core.
One such advanced method is the cascade annulation of enaminones with potassium thiocyanate, mediated by the Dess-Martin periodinane (DMP) reagent, which has been shown to be effective for creating thiazole-5-carbaldehydes.[16][17][18] A subsequent benzylation step would yield the target compound.
A more classical approach might involve a Hantzsch-type synthesis followed by functional group manipulation. The diagram below outlines a potential synthetic workflow.
Caption: Proposed Hantzsch-type synthesis pathway.
Exemplary Protocol: Oxidation of Precursor Alcohol
A common and reliable method for installing an aldehyde is the oxidation of the corresponding primary alcohol. This protocol is adapted from established procedures for oxidizing hydroxymethylthiazoles.[19]
Objective: To synthesize 2-(4-fluorobenzyl)thiazole-5-carbaldehyde from 2-(4-fluorobenzyl)thiazole-5-yl)methanol.
Materials:
-
(2-(4-Fluorobenzyl)thiazol-5-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve (2-(4-fluorobenzyl)thiazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.5 eq) to the stirred solution portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Causality Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material (alcohol) and the appearance of a new, typically less polar spot (aldehyde) indicates reaction completion.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear. This step neutralizes acidic byproducts and reduces excess DMP.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to yield the pure aldehyde.
Chemical Reactivity and Derivatization
The primary site of reactivity on 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is the aldehyde group. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles. While the C5 position of the thiazole ring is generally less electron-deficient than other positions, the aldehyde functionality enables robust and predictable chemical transformations.[6]
Caption: Reactivity profile of the C5-aldehyde group.
Exemplary Protocol: Reduction to Primary Alcohol
The reduction of the aldehyde to its corresponding primary alcohol is a fundamental transformation, often used to introduce a different functional handle or as a step in a multi-step synthesis. This protocol is based on standard procedures for aldehyde reduction.[6]
Objective: To synthesize (2-(4-fluorobenzyl)thiazol-5-yl)methanol.
Materials:
-
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
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Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise while stirring. The addition of a mild reducing agent like NaBH₄ is a deliberate choice to selectively reduce the aldehyde without affecting the aromatic rings.
-
Self-Validation: Monitor the reaction by TLC. The consumption of the aldehyde is typically rapid (15-30 minutes).
-
Once the reaction is complete, quench by the slow, careful addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be used directly or purified further if necessary.
Applications and Future Perspectives in Drug Discovery
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde is not an end-product but a strategic starting material. Its value lies in its potential to generate libraries of diverse compounds for biological screening. The combination of the thiazole core and the fluorobenzyl group points toward several promising therapeutic areas.
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Anticancer Agents: Numerous thiazole derivatives exhibit potent anticancer activity.[3][12][20] The aldehyde can be converted into amides, hydrazones, or other functional groups that are common in kinase inhibitors and cytotoxic agents.[21][22] Derivatives of fluorophenyl-thiazoles have shown promising activity against various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma.[23][24]
-
Antimicrobial Agents: The thiazole scaffold is a well-known pharmacophore in antimicrobial drug discovery.[1][2] Chalcones and other derivatives synthesized from thiazole aldehydes have been investigated for their antitubercular and antifungal properties.[25] Fluorophenyl-thiazole conjugates have demonstrated significant activity against Staphylococcus aureus and Candida albicans.[23][24]
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Anti-inflammatory and Metabolic Diseases: Thiazole-containing compounds have been explored for their roles in modulating inflammatory pathways and improving metabolic health.[3][20] For instance, a novel fluorobenzamido-thiazole derivative was shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models, highlighting the potential for this scaffold in treating metabolic disorders.[26]
Future Directions: The logical next step for researchers is to utilize this building block in diversity-oriented synthesis. High-throughput synthesis of amides, imines, and heterocycles from the aldehyde functional group, followed by screening against panels of kinases, proteases, and microbial strains, could rapidly identify novel hit compounds for further optimization.
Conclusion
2-(4-Fluorobenzyl)thiazole-5-carbaldehyde stands as a highly valuable and versatile intermediate for chemical and pharmaceutical research. It strategically combines the biologically active thiazole nucleus, the property-enhancing 4-fluorobenzyl group, and a synthetically tractable aldehyde handle. Its well-defined reactivity allows for predictable and efficient derivatization, making it an ideal scaffold for generating compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge—from structural properties and synthesis to reactivity and applications—to empower researchers to fully leverage the potential of this promising molecule.
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